molecular formula C23H19FN2O2S B2891789 1-(2-fluorophenyl)-2-(naphthalene-2-sulfonyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine CAS No. 900010-54-0

1-(2-fluorophenyl)-2-(naphthalene-2-sulfonyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine

Cat. No.: B2891789
CAS No.: 900010-54-0
M. Wt: 406.48
InChI Key: JWWFVKDQKXJANW-UHFFFAOYSA-N
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Description

This compound features a pyrrolo[1,2-a]pyrazine core, a bicyclic heterocycle with fused pyrrole and pyrazine rings. Such structural motifs are common in medicinal chemistry, where fluorine enhances metabolic stability and sulfonyl groups modulate solubility and target binding .

Properties

IUPAC Name

1-(2-fluorophenyl)-2-naphthalen-2-ylsulfonyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19FN2O2S/c24-21-9-4-3-8-20(21)23-22-10-5-13-25(22)14-15-26(23)29(27,28)19-12-11-17-6-1-2-7-18(17)16-19/h1-13,16,23H,14-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWWFVKDQKXJANW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(C2=CC=CN21)C3=CC=CC=C3F)S(=O)(=O)C4=CC5=CC=CC=C5C=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(2-fluorophenyl)-2-(naphthalene-2-sulfonyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine involves multiple steps, typically starting with the preparation of the pyrrolo[1,2-a]pyrazine core. One common method involves the cyclization of pyrrole with acyl (bromo)acetylenes, followed by the addition of propargylamine and subsequent intramolecular cyclization catalyzed by Cs2CO3/DMSO . Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of scalable reaction conditions.

Chemical Reactions Analysis

1-(2-fluorophenyl)-2-(naphthalene-2-sulfonyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine undergoes various chemical reactions, including:

Scientific Research Applications

1-(2-fluorophenyl)-2-(naphthalene-2-sulfonyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(2-fluorophenyl)-2-(naphthalene-2-sulfonyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and thereby exerting its biological effects. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocycle Variations

  • Pyrrolo[1,2-a]pyrazine Derivatives :

    • 1-(p-Tolyl)-3-(naphthalen-2-yl)pyrrolo[1,2-a]pyrazine (3b) : Replacing the sulfonyl group with a naphthalen-2-yl substituent increases hydrophobicity. The ¹H NMR shows aromatic proton shifts at δ 8.46 (s, 1H) and δ 7.80–7.84 (m, 2H), reflecting extended conjugation .
    • 1-(4-Methoxyphenyl)-3-phenylpyrrolo[1,2-a]pyrazine (3d) : A methoxy group enhances electron density, shifting ¹³C NMR signals (e.g., δ 159.87 for the methoxy carbon) .
  • Pyrrolo[2,3-b]pyrazine Derivatives :

    • 7-n-Butyl-6-(2-fluorophenyl)-5H-pyrrolo[2,3-b]pyrazine (RP193) : The 2-fluorophenyl group is retained, but the core isomerism alters ring strain. Its ¹H NMR includes δ 7.29 (t, J=8.1 Hz, 2H) for fluorophenyl protons .

Substituent Effects

  • Fluorophenyl Groups :

    • 2-(4-Chloro-2-fluorophenyl)-tetrahydro-2H-pyrido[1,2-a]pyrazine-1,3-dione (4a) : Fluorine at the ortho position deshields adjacent protons (¹H NMR δ 7.083–7.254, m) .
    • 3-(4-Fluorophenyl)-2-(6-methylpyridin-2-yl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole : Fluorine’s inductive effect stabilizes the aryl ring, with ¹³C NMR signals at δ 158.05 (d, J = 253 Hz) for C-F coupling .
  • Sulfonyl Groups: 1-(Naphthalene-2-sulfonyl)-4-(4-nitro-3-piperidin-1-ylphenyl)piperazine: The sulfonyl group’s electron-withdrawing nature reduces basicity, as seen in altered HPLC retention times . 2-(2,5-Dimethoxybenzenesulfonyl)-1-(2,5-dimethoxyphenyl)pyrrolo[1,2-a]pyrazine: Sulfonyl substituents increase molecular weight (458.53 g/mol) and polarity compared to non-sulfonylated analogs .

Data Tables

Table 1: Structural and Spectroscopic Comparison

Compound Name Core Structure Key Substituents ¹H NMR Highlights (δ, ppm) Reference
Target Compound Pyrrolo[1,2-a]pyrazine 2-Fluorophenyl, Naphthalene-2-sulfonyl N/A (hypothetical: δ 7.5–8.2 for naphthyl)
3b (1-(p-Tolyl)-3-(naphthalen-2-yl)pyrrolo[1,2-a]pyrazine) Pyrrolo[1,2-a]pyrazine Naphthalen-2-yl, p-Tolyl 8.46 (s, 1H), 7.80–7.84 (m, 2H)
RP193 (7-n-Butyl-6-(2-fluorophenyl)pyrrolo[2,3-b]pyrazine) Pyrrolo[2,3-b]pyrazine 2-Fluorophenyl, n-Butyl 7.29 (t, J=8.1 Hz, 2H)
4a (2-(4-Chloro-2-fluorophenyl)-pyrido[1,2-a]pyrazine-dione) Pyrido[1,2-a]pyrazine 4-Chloro-2-fluorophenyl 7.083–7.254 (m, 3H)

Research Findings and Implications

  • Electronic Effects: The 2-fluorophenyl group in RP193 enhances metabolic stability compared to non-fluorinated analogs, a trait likely shared by the target compound .

Biological Activity

1-(2-fluorophenyl)-2-(naphthalene-2-sulfonyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine is a compound of interest due to its potential biological activities. This article explores its synthesis, biological activity, and relevant case studies that highlight its pharmacological significance.

Chemical Structure and Properties

The molecular formula for this compound is C20H19FN2O2SC_{20}H_{19}FN_2O_2S with a molecular weight of approximately 370.4 g/mol. The structure features a pyrrolo[1,2-a]pyrazine core substituted with a 2-fluorophenyl group and a naphthalene-2-sulfonyl moiety, which may contribute to its biological properties.

Synthesis

The synthesis of this compound generally involves multi-step organic reactions that can include sulfonation and coupling reactions to introduce the naphthalene and fluorophenyl groups. Specific synthetic pathways have been documented in literature, showcasing efficient methodologies for creating similar naphthalene derivatives with potential anticancer properties .

Anticancer Properties

Recent studies have demonstrated that compounds similar to this compound exhibit significant anticancer activity. For instance:

  • Cytotoxicity : Compounds with naphthalene moieties have shown remarkable cytotoxic effects against various cancer cell lines such as MDA-MB-231 (breast cancer) and A549 (lung cancer). The IC50 values for these compounds range from 0.03 μM to 0.18 μM depending on the specific structural modifications .
  • Mechanism of Action : The mechanism often involves the induction of apoptosis through the activation of caspase pathways and modulation of apoptosis-related proteins like Bcl-2 and Bax. For example, one study indicated that naphthalene derivatives could significantly decrease Bcl-2 levels while increasing Bax levels, leading to enhanced apoptosis in cancer cells .

Other Biological Activities

In addition to anticancer effects, naphthalene derivatives are known for various other biological activities:

  • Antimicrobial Activity : Some studies suggest that naphthalene-containing compounds exhibit antibacterial and antifungal properties, making them candidates for further exploration in infectious disease treatments .
  • Anti-inflammatory Effects : The presence of the naphthalene ring has been linked to anti-inflammatory activities in several compounds, which could be beneficial in treating conditions characterized by inflammation .

Case Study 1: Naphthalene Derivatives in Cancer Research

A study evaluated a series of naphthalene-substituted compounds for their anticancer potential. Among them, one derivative demonstrated an IC50 value of 0.05 μM against MDA-MB-231 cells, indicating strong antiproliferative activity. The study reported that this compound induced cell cycle arrest and apoptosis through mitochondrial pathways .

Case Study 2: Structure-Activity Relationship (SAR)

Research focused on the SAR of naphthalene derivatives revealed that modifications at specific positions significantly impacted their biological activity. For instance, introducing electron-withdrawing groups enhanced cytotoxicity against lung cancer cell lines .

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